Stereochemical Identity Confirmation: Single Enantiomer vs. Racemic Mixture
CAS 2089245‑77‑0 is the single enantiomer (1S,2R,4S,5S,6R). The most commonly listed alternative under the same core name is the racemic mixture rac‑(1R,2S,4R,5R,6S) . No quantitative enantiomeric excess (e.e.) value is published for the target compound; however, its assignment as a single stereoisomer distinguishes it from the 1:1 enantiomer ratio of the racemate. This represents a theoretical 100% difference in enantiomeric composition relative to the racemic comparator.
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single enantiomer (1S,2R,4S,5S,6R); e.e. not publicly reported |
| Comparator Or Baseline | rac-(1R,2S,4R,5R,6S) – racemic mixture (1:1 enantiomer ratio) |
| Quantified Difference | Qualitative difference only; vendor‑stated identity implies ~100% vs. 0% enantiomeric excess for the specified configuration |
| Conditions | Structural assignment based on IUPAC name and SMILES notation; no published chiral HPLC or polarimetry data located |
Why This Matters
For users requiring enantiopure building blocks, the defined stereochemistry eliminates the need for in‑house chiral separation and the associated yield loss, even though absolute purity data remain vendor‑dependent.
